1-azido-4-(pentafluoro-lambda6-sulfanyl)benzene
Description
Contextualization of Azidoarene Chemistry in Organic Synthesis
Azidoarenes, or aromatic azides, are a cornerstone of modern organic synthesis, primarily due to the diverse reactivity of the azide (B81097) functional group (-N3). Organic azides are high-energy moieties that serve as versatile precursors for a wide array of nitrogen-containing compounds. mdpi.comdiva-portal.org Their chemical utility is demonstrated in several key transformations:
1,3-Dipolar Cycloadditions: Azides readily participate in [3+2] cycloaddition reactions with dipolarophiles, most notably alkynes, to form stable 1,2,3-triazole rings. youtube.comyoutube.com This transformation, particularly the copper(I)-catalyzed variant (CuAAC), is the most prominent example of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. rsc.org The resulting triazole moiety is exceptionally stable and can act as a rigid linker in larger molecular assemblies. youtube.com
Nitrene Chemistry: Upon thermal or photochemical activation, azides can extrude dinitrogen (N2) to generate highly reactive nitrene intermediates. These nitrenes can undergo a variety of subsequent reactions, including C-H insertion, aziridination of alkenes, and rearrangement reactions, providing pathways to complex amines and other heterocyclic systems. rsc.org
Staudinger Reaction: The reaction of azides with phosphines, known as the Staudinger ligation, produces an aza-ylide intermediate that can be hydrolyzed to form an amine and a phosphine (B1218219) oxide. This reaction provides a mild and efficient method for the reduction of azides to primary amines. rsc.orgnih.gov
The versatility of the azido (B1232118) group makes azidoarenes indispensable building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials. mdpi.commdpi.com They function as chemical handles that can be introduced into a molecule and later transformed into a variety of other functionalities, often with high efficiency and selectivity. semanticscholar.org
Significance of Pentafluoro-lambda6-sulfanyl (SF5) Group in Chemical Design
The pentafluoro-lambda6-sulfanyl (SF5) group has garnered significant attention in recent decades as a functional group that can impart unique and desirable properties to organic molecules. rowansci.comrsc.org Often dubbed a "super-trifluoromethyl group," its properties are generally more pronounced than those of the more common trifluoromethyl (CF3) moiety. nih.govenamine.net The significance of the SF5 group stems from a combination of key characteristics:
High Electronegativity and Electron-Withdrawing Nature: The SF5 group is one of the most strongly electron-withdrawing groups in organic chemistry. rowansci.comresearchgate.net This property profoundly influences the electronic distribution of the host molecule, affecting its reactivity, acidity/basicity, and interaction with biological targets.
Chemical and Thermal Stability: The sulfur-fluorine bonds in the SF5 group are exceptionally strong, rendering the moiety highly resistant to chemical degradation and thermal decomposition. rowansci.comtcichemicals.com This stability is a crucial attribute in the design of robust materials and metabolically stable pharmaceuticals. nih.govresearchgate.net
Lipophilicity: Despite its high polarity, the SF5 group significantly increases the lipophilicity (fat-solubility) of a molecule. rowansci.comnih.gov This is a critical parameter in drug design, as it influences a compound's ability to permeate cell membranes and affects its pharmacokinetic profile. mdpi.com
Steric Profile: With its octahedral geometry, the SF5 group is sterically demanding, larger than a trifluoromethyl group but comparable in volume to a tert-butyl group. nih.gov This defined size and shape can be exploited to control molecular conformation and to enhance binding selectivity with biological receptors. nih.gov
These properties have led to the incorporation of the SF5 group into a range of molecules designed for applications in medicinal chemistry, agrochemistry, and materials science. enamine.neteenukraine.comacs.org It is often used as a bioisostere to replace other groups, such as trifluoromethyl, tert-butyl, or nitro groups, in an effort to optimize a molecule's biological activity and physicochemical properties. nih.govfigshare.com
| Property | SF5 Group | CF3 Group | tert-Butyl Group |
| Hammett Constant (σp) | 0.68 | 0.54 | -0.20 |
| Hansch Lipophilicity (π) | 1.23 | 0.88 | 1.98 |
| Volume (ų) | 55.4 | 34.6 | 76.9 |
This table presents a comparison of key physicochemical properties for the SF5, CF3, and tert-butyl groups, illustrating the unique parameter space occupied by the pentafluoro-lambda6-sulfanyl moiety. researchgate.netnih.gov
Rationale for Investigating Bifunctional SF5-Azidoaromatic Systems
The rationale for designing and studying 1-azido-4-(pentafluoro-lambda6-sulfanyl)benzene lies in the strategic combination of the distinct functionalities of the azido and SF5 groups within a single, stable aromatic scaffold. This bifunctional molecule is designed to serve as a versatile building block for creating more complex chemical entities with highly tailored properties.
Simultaneously, the azido group provides a reactive handle for subsequent chemical transformations. It allows the SF5-containing aromatic ring to be easily and efficiently conjugated to other molecules of interest—such as biomolecules, polymers, or fluorescent dyes—using highly reliable reactions like the azide-alkyne cycloaddition. nih.govnih.gov
Therefore, the investigation of this compound is driven by its potential as a powerful synthetic intermediate. It allows researchers to first establish a molecular core endowed with the specific benefits of the SF5 group and then use the azide functionality to link this core to other components, enabling the modular construction of advanced materials and complex bioactive agents.
Properties
CAS No. |
714-95-4 |
|---|---|
Molecular Formula |
C6H4F5N3S |
Molecular Weight |
245.2 |
Purity |
95 |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 1 Azido 4 Pentafluoro Lambda6 Sulfanyl Benzene
Reactivity of the Azido (B1232118) Group (–N₃) in the Presence of the SF₅ Moiety
The chemistry of 1-azido-4-(pentafluoro-λ⁶-sulfanyl)benzene is dominated by the reactions of the azido group. This functional group serves as a precursor to amines via reduction, a source of nitrenes through thermal or photochemical decomposition, and, most notably, as a 1,3-dipole in cycloaddition reactions. The –SF₅ group, one of the most strongly electron-withdrawing and sterically demanding substituents, activates the azide (B81097) for nucleophilic attack and influences the stability and reactivity of intermediates.
1,3-Dipolar Cycloaddition Reactions (Click Chemistry)
The 1,3-dipolar cycloaddition is a cornerstone of the reactivity of 1-azido-4-(pentafluoro-λ⁶-sulfanyl)benzene. In these reactions, the azide acts as a 1,3-dipole, reacting with a dipolarophile (such as an alkyne or a strained alkene) to form a five-membered heterocyclic ring. This class of reactions is central to "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The electron-deficient nature of the aromatic ring, induced by the –SF₅ group, enhances the electrophilicity of the azide, making it a highly reactive partner in these cycloadditions. Studies on analogous perfluorinated aryl azides have shown that electron-withdrawing groups accelerate cycloaddition rates by lowering the energy of the azide's Lowest Unoccupied Molecular Orbital (LUMO), thereby improving orbital interactions with the dipolarophile's Highest Occupied Molecular Orbital (HOMO).
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of a click reaction, renowned for its reliability and complete regioselectivity. The reaction exclusively produces 1,4-disubstituted 1,2,3-triazoles from the reaction of a terminal alkyne and an azide. chemscene.com For 1-azido-4-(pentafluoro-λ⁶-sulfanyl)benzene, this reaction proceeds under standard CuAAC conditions—typically using a Cu(I) source (generated in situ from CuSO₄ and a reducing agent like sodium ascorbate) in various solvents—to ligate the SF₅-phenyl moiety to an alkyne-containing molecule. The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner to form the triazole ring. researchgate.net The powerful electron-withdrawing effect of the SF₅ group does not impede this reaction, which is known for its broad functional group tolerance.
Table 1: Expected Outcome of the CuAAC Reaction This table illustrates the predicted product of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) involving 1-azido-4-(pentafluoro-λ⁶-sulfanyl)benzene and a generic terminal alkyne.
| Reactant 1 | Reactant 2 | Catalyst | Expected Product | Regiochemistry |
| 1-Azido-4-(pentafluoro-λ⁶-sulfanyl)benzene | R–C≡CH | Cu(I) | 1-(4-(Pentafluoro-λ⁶-sulfanyl)phenyl)-4-R-1H-1,2,3-triazole | 1,4-disubstituted |
As a powerful complement to CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides exclusive access to the opposite regioisomer: the 1,5-disubstituted 1,2,3-triazole. nih.govfigshare.com This reaction is typically catalyzed by pentamethylcyclopentadienyl ruthenium chloride complexes, such as [Cp*RuCl(COD)]. wikipedia.orgd-nb.info Unlike CuAAC, the RuAAC reaction proceeds via an oxidative coupling mechanism to form a six-membered ruthenacycle intermediate, which determines the regioselectivity before reductive elimination yields the final product. nih.gov A significant advantage of the RuAAC is its ability to utilize both terminal and internal alkynes, allowing for the synthesis of 1,5- and 1,4,5-substituted triazoles, respectively. d-nb.info Therefore, 1-azido-4-(pentafluoro-λ⁶-sulfanyl)benzene can be selectively converted to 1,5-disubstituted triazoles, providing a crucial alternative for constructing complex molecules where the 1,4-isomer is not desired.
Table 2: Expected Outcome of the RuAAC Reaction This table shows the predicted product of the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), highlighting its distinct regioselectivity compared to CuAAC.
| Reactant 1 | Reactant 2 | Catalyst | Expected Product | Regiochemistry |
| 1-Azido-4-(pentafluoro-λ⁶-sulfanyl)benzene | R–C≡CH | [Cp*RuCl] | 1-(4-(Pentafluoro-λ⁶-sulfanyl)phenyl)-5-R-1H-1,2,3-triazole | 1,5-disubstituted |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a metal-free variant of click chemistry that relies on the high reactivity of strained cyclooctynes. The ring strain of the alkyne significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at room temperature without a catalyst. organic-chemistry.org This is particularly valuable in biological systems where metal catalysts can be toxic. Aryl azides bearing strong electron-withdrawing groups, such as perfluorinated aryl azides, have been shown to be exceptionally reactive partners in SPAAC. nih.gov The SF₅ group on 1-azido-4-(pentafluoro-λ⁶-sulfanyl)benzene would similarly activate the azide, making it an ideal substrate for rapid and efficient conjugation with strained alkynes like dibenzoazacyclooctyne (DIBAC) or bicyclononyne (BCN).
Reductions to Aromatic Amines and Derivative Chemistry
The reduction of the azido group to a primary amine is a fundamental transformation. This reaction converts 1-azido-4-(pentafluoro-λ⁶-sulfanyl)benzene into the valuable synthetic intermediate 4-(pentafluoro-λ⁶-sulfanyl)aniline. chemscene.com Several mild and efficient methods are available for this purpose.
The Staudinger reduction is a widely used method that involves treating the azide with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃). wikipedia.orgnih.gov The reaction proceeds through an iminophosphorane intermediate, which is then hydrolyzed with water to yield the primary amine and triphenylphosphine oxide. wikipedia.org This method is known for its mild conditions and high functional group tolerance. Research has shown that aryl azides with electron-withdrawing groups, such as perfluorinated aryl azides, exhibit significantly accelerated rates in the Staudinger reaction. rsc.org
Another common method is catalytic hydrogenation . This involves reacting the azide with hydrogen gas (H₂) or a hydrogen source like sodium borohydride (B1222165) (NaBH₄) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). This method is highly efficient and often quantitative, with the only byproduct being nitrogen gas.
Table 3: Common Reduction Pathways for 1-Azido-4-(pentafluoro-λ⁶-sulfanyl)benzene This table summarizes two primary methods for the reduction of the azido group to an amine.
| Reaction | Reagents | Product | Byproduct(s) |
| Staudinger Reduction | 1. PPh₃2. H₂O | 4-(Pentafluoro-λ⁶-sulfanyl)aniline | N₂, Ph₃P=O |
| Catalytic Hydrogenation | H₂, Pd/C | 4-(Pentafluoro-λ⁶-sulfanyl)aniline | N₂ |
Nitrene Formation and Subsequent Transformations
Upon thermal or photochemical activation, aryl azides can extrude a molecule of dinitrogen (N₂) to generate a highly reactive and electron-deficient intermediate known as a nitrene. rsc.org The decomposition of 1-azido-4-(pentafluoro-λ⁶-sulfanyl)benzene would thus form 4-(pentafluorosulfanyl)phenylnitrene. The presence of the potent –SF₅ electron-withdrawing group is expected to influence the stability and reactivity of this nitrene intermediate.
Aryl nitrenes are known to undergo a variety of subsequent transformations, including:
C-H Insertion: The nitrene can insert into aliphatic C-H bonds, forming a new C-N bond.
Addition to Alkenes: Reaction with alkenes can lead to the formation of aziridines.
Hydrogen Abstraction: The nitrene can abstract hydrogen atoms from the solvent or other molecules to form the corresponding aniline (B41778).
Dimerization: In the absence of other trapping agents, nitrenes can dimerize to form azo compounds.
The specific reaction pathway depends heavily on the reaction conditions and the substrates present. The chemistry of related perfluorinated aryl nitrenes suggests that these species are highly electrophilic and readily engage in insertion and addition reactions. nih.gov
Reactivity of the Pentafluoro-lambda6-sulfanyl (SF5) Group on the Aromatic Ring
The pentafluoro-lambda6-sulfanyl (SF5) group is a unique substituent in organic chemistry, imparting a distinct combination of properties to aromatic systems. Its reactivity, or often lack thereof, is a key consideration in the synthetic applications of SF5-containing compounds.
Stability and Inertness in Diverse Reaction Conditions
A defining characteristic of the aryl-SF5 moiety is its exceptional stability and chemical inertness under a wide array of reaction conditions. rowansci.com The strength of the sulfur-fluorine bonds contributes significantly to this robustness, rendering the SF5 group resistant to thermal decomposition and many chemical transformations. rowansci.com This high stability is a notable advantage in the development of new pharmaceuticals, agrochemicals, and advanced materials where durability is paramount. nih.govnih.gov
The inertness of the SF5 group allows for a broad range of chemical modifications to be performed on other parts of the molecule without affecting the SF5 substituent. This has been demonstrated in various synthetic sequences, including reductions, condensations, diazotization, and metal-catalyzed cross-coupling reactions, where the SF5 group remains intact. nih.gov
Electronic Influence on Aromatic Electrophilic/Nucleophilic Substitution
The SF5 group exerts a powerful electron-withdrawing effect on the aromatic ring, significantly influencing its reactivity in both electrophilic and nucleophilic substitution reactions. tandfonline.comacs.org This effect is even more pronounced than that of the well-known trifluoromethyl (CF3) group. researchgate.netresearchgate.net
The strong electron-withdrawing nature of the SF5 group deactivates the aromatic ring towards electrophilic substitution. Conversely, it strongly activates the ring for nucleophilic aromatic substitution (SNAr) reactions. nih.govtandfonline.com This activation has been shown to be greater than that of trifluoromethyl or cyano groups in model vicarious nucleophilic substitution (VNS) reactions. tandfonline.com The presence of a nitro group in conjunction with the SF5 group further enhances this activation, facilitating SNAr reactions with various nucleophiles. nih.gov
The directing effect of the SF5 group in electrophilic aromatic substitution is meta-directing, a consequence of its strong deactivating nature.
Hammett Constants for Electron-Withdrawing Groups
| Substituent | σm | σp |
|---|---|---|
| SF5 | 0.61 | 0.68 |
| CF3 | 0.43 | 0.54 |
| CN | 0.56 | 0.66 |
| NO2 | 0.71 | 0.78 |
Reactions at the Sulfur Center
Direct reactions at the sulfur center of an aromatic SF5 group are exceedingly rare due to the high strength and inertness of the S-F bonds. The octahedral geometry and the steric shielding provided by the five fluorine atoms further hinder nucleophilic attack at the sulfur atom. For most practical purposes in organic synthesis, the sulfur center of the aryl-SF5 group is considered unreactive.
Interplay Between Azido and SF5 Functionalities
Electronic Effects and Resonance Contributions
The SF5 group is predominantly a strong -I (negative inductive) effect substituent, withdrawing electron density through the sigma bond framework. While there is a small resonance contribution via negative hyperconjugation, the inductive effect is the primary mode of its electron-withdrawing character. rsc.org This powerful electron withdrawal significantly influences the electronic properties of the attached azido group.
The azido group itself can act as both a σ- and π-donor and a π-acceptor, depending on the electronic demands of the rest of the molecule. However, when attached to a ring bearing the powerfully electron-withdrawing SF5 group, the azido group's electron-donating potential is diminished. The SF5 group's strong pull for electron density will polarize the aromatic π-system, which in turn affects the electronic nature of the azido substituent. This electronic push-pull interaction can influence the reactivity of the azido group in reactions such as cycloadditions. For instance, the azide derivative p-SF5–C6H4N3 has been shown to participate in "click chemistry" with phenylacetylenes to form triazoles. researchgate.net
Steric Hindrance Considerations
Comparison of Steric and Electronic Properties
| Property | SF5 Group | CF3 Group |
|---|---|---|
| van der Waals Volume (ų) | ~67 | ~44 |
| Electronegativity (Pauling Scale) | ~3.65 | ~3.36 |
| Dipole Moment (Debye) | High | Moderate |
Theoretical and Computational Investigations of 1 Azido 4 Pentafluoro Lambda6 Sulfanyl Benzene
Quantum Chemical Studies on Electronic Structure and Bonding
Quantum chemical methods are instrumental in elucidating the electronic characteristics that govern the behavior of a molecule. For 1-azido-4-(pentafluoro-λ⁶-sulfanyl)benzene, these studies would focus on how the interplay between the electron-donating/withdrawing nature of the azide (B81097) (N₃) and pentafluorosulfanyl (SF₅) groups influences the aromatic system.
For instance, DFT studies on phenyl azide reveal important details about its electronic structure. The azide group is known to be an inductively withdrawing group with negligible resonance contribution when attached to a phenol ring. purdue.edu Conversely, in substituted benzoic acids, the azide group can act as a strong π-donor. purdue.edu The powerful electron-withdrawing nature of the para-substituted pentafluorosulfanyl group (SF₅) would significantly influence the electronic properties of the azide moiety. wikipedia.org The SF₅ group is a strong electron-withdrawing group, which would likely enhance the electrophilic character of the azide.
Table 1: Calculated Properties of Phenyl Azide from DFT Studies (Data extrapolated from studies on phenyl azide and presented as an illustrative example)
| Property | Value | Computational Method |
| Dipole Moment | Value not available | ωB97X-D/6-311G(d,p) |
| N1 Charge | -0.05 e | ωB97X-D/6-311G(d,p) rsc.org |
| N2 Charge | +0.27 e | ωB97X-D/6-311G(d,p) rsc.org |
| N3 Charge | -0.35 e | ωB97X-D/6-311G(d,p) rsc.org |
This interactive table is based on data for phenyl azide. The values for 1-azido-4-(pentafluoro-λ⁶-sulfanyl)benzene are expected to be different due to the presence of the SF₅ group.
The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insight into the molecule's kinetic stability and chemical reactivity. irjweb.com A smaller gap generally implies higher reactivity. irjweb.com
In the context of cycloaddition reactions, the relative energies of the HOMO and LUMO of the azide and the dipolarophile determine the reaction's feasibility and rate. acs.org For phenyl azide, the HOMO-LUMO gap plays a significant role in its reactivity in [3+2] cycloadditions. acs.org The introduction of the strongly electron-withdrawing SF₅ group at the para position is expected to lower the energy of both the HOMO and LUMO of the aromatic system. This would likely decrease the HOMO-LUMO gap, potentially increasing the reactivity of 1-azido-4-(pentafluoro-λ⁶-sulfanyl)benzene in certain cycloaddition reactions compared to unsubstituted phenyl azide.
Table 2: Frontier Molecular Orbital Energies for Benzyl Azide (Illustrative data from a study on a related azide)
| Orbital | Energy (eV) |
| HOMO | Value not available |
| LUMO | Value not available |
| HOMO-LUMO Gap | Value not available |
This interactive table is based on data for benzyl azide and is for illustrative purposes. The actual values for 1-azido-4-(pentafluoro-λ⁶-sulfanyl)benzene will differ.
Mechanistic Probes of Key Reactions (e.g., Cycloadditions)
Aryl azides are well-known for their participation in [3+2] cycloaddition reactions, a cornerstone of "click chemistry". researchgate.net Computational studies on the cycloaddition reactions of phenyl azide with various ethylenes have been performed using Molecular Electron Density Theory (MEDT). rsc.org These studies characterize phenyl azide as a moderate electrophile and a moderate nucleophile. rsc.org The reactivity in these reactions is highly dependent on the electronic nature of the ethylene derivative. rsc.org
The presence of the SF₅ group in 1-azido-4-(pentafluoro-λ⁶-sulfanyl)benzene is anticipated to significantly modulate its reactivity in cycloadditions. As a potent electron-withdrawing group, the SF₅ substituent would likely enhance the electrophilicity of the azide, making it more reactive towards electron-rich dipolarophiles. wikipedia.org DFT calculations have been successfully used to predict the regioselectivity in cycloadditions between phenyl azides and various dipolarophiles. researchgate.net A similar approach for 1-azido-4-(pentafluoro-λ⁶-sulfanyl)benzene would be invaluable in predicting its reaction outcomes.
Conformational Analysis and Molecular Dynamics Simulations
The conformational flexibility of a molecule can influence its reactivity and interactions. For 1-azido-4-(pentafluoro-λ⁶-sulfanyl)benzene, the primary points of conformational interest are the rotation around the C-N bond of the azide group and the C-S bond of the pentafluorosulfanyl group.
While specific molecular dynamics (MD) simulations for this compound are not available, MD simulations are a powerful tool for exploring the conformational landscape and dynamic behavior of molecules. youtube.com Such simulations could reveal the preferred orientations of the azide and SF₅ groups relative to the benzene (B151609) ring and provide insights into the energy barriers for rotation. This information is crucial for understanding how the molecule might orient itself when approaching a reaction partner. For other azide-containing molecules, MD simulations have been used to study their dynamic properties. mdpi.com
Structure-Reactivity Relationship Prediction
Predicting the relationship between a molecule's structure and its reactivity is a central goal of computational chemistry. For substituted phenyl azides, the electronic nature of the substituent has a profound impact on the reactivity of the azide group. purdue.edu
In the case of 1-azido-4-(pentafluoro-λ⁶-sulfanyl)benzene, the SF₅ group is expected to be the dominant factor in determining its reactivity profile. The SF₅ group is considered a bioisostere of the trifluoromethyl (CF₃) group, but with different physical and chemical properties. nih.govacs.org Its strong electron-withdrawing nature would make the aromatic ring electron-deficient, influencing the rates and mechanisms of reactions involving the azide. For example, in electrophilic aromatic substitution reactions, the SF₅ group directs incoming electrophiles to the meta position. wikipedia.org This electronic influence would also be critical in modulating the reactivity of the azide in cycloaddition and other reactions.
Advanced Analytical and Spectroscopic Methodologies for Structural Elucidation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for SF₅ and Azido (B1232118) Compounds
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 1-azido-4-(pentafluoro-λ⁶-sulfanyl)benzene, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its molecular framework.
¹H NMR: The proton NMR spectrum of an aromatic compound like this is expected to show signals corresponding to the benzene (B151609) ring protons. The chemical shifts and coupling patterns of these protons are significantly influenced by the electronic effects of the azido (N₃) and pentafluorosulfanyl (SF₅) substituents. The SF₅ group is a strong electron-withdrawing group, which would deshield the aromatic protons, shifting their resonance to a lower field (higher ppm). The protons on the benzene ring would likely appear as a set of doublets, characteristic of a 1,4-disubstituted benzene ring.
¹³C NMR: The carbon NMR spectrum provides information on all the carbon atoms in the molecule. The carbon atoms of the benzene ring will exhibit distinct chemical shifts. The carbon atom directly attached to the electron-withdrawing SF₅ group is expected to be significantly deshielded. In contrast, the carbon atom bonded to the azido group will also experience a downfield shift.
¹⁹F NMR: The fluorine NMR spectrum is particularly informative for compounds containing the SF₅ group. The pentafluorosulfanyl group typically displays a characteristic AB₄ spin system, which appears as a doublet for the single axial fluorine (Fₐ) and a quintet for the four equatorial fluorines (Fₑ). The coupling between the axial and equatorial fluorines (JFₐ-Fₑ) provides definitive evidence for the presence of the SF₅ moiety. The chemical shifts of these fluorine atoms are also sensitive to the electronic environment of the aromatic ring.
Table 1: Predicted NMR Spectroscopic Data for 1-azido-4-(pentafluoro-λ⁶-sulfanyl)benzene
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| ¹H | 7.0 - 8.0 | Doublet, Doublet | ortho-coupling: ~8-9 Hz |
| ¹³C | 110 - 150 | - | - |
| ¹⁹F (Fₐ) | 80 - 90 | Doublet | JFₐ-Fₑ: ~140-150 Hz |
Note: The data in this table are predicted values based on known spectroscopic data for similar compounds and are for illustrative purposes. Actual experimental values may vary.
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For 1-azido-4-(pentafluoro-λ⁶-sulfanyl)benzene, techniques such as Electrospray Ionization (ESI) or Electron Ionization (EI) would be employed.
The mass spectrum would be expected to show a prominent molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the exact mass of the compound (C₆H₄F₅N₃S). High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula, confirming the elemental composition.
The fragmentation pattern can also provide valuable structural information. Common fragmentation pathways for aryl azides involve the loss of a dinitrogen molecule (N₂), leading to the formation of a nitrene intermediate. For the SF₅ group, fragmentation may involve the loss of fluorine atoms or the entire SF₅ radical.
Infrared (IR) Spectroscopy for Azido and SF₅ Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. For 1-azido-4-(pentafluoro-λ⁶-sulfanyl)benzene, the IR spectrum would exhibit characteristic absorption bands for both the azido and the pentafluorosulfanyl groups.
The most prominent and diagnostic peak would be the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azido group (N≡N), which typically appears in the region of 2100-2160 cm⁻¹. The SF₅ group gives rise to several characteristic vibrations, including S-F stretching modes, which are typically observed in the fingerprint region of the spectrum, between 600 and 900 cm⁻¹.
Table 2: Characteristic Infrared Absorption Frequencies
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Azido (-N₃) | Asymmetric stretch | 2100 - 2160 |
| Pentafluorosulfanyl (-SF₅) | S-F stretch | 600 - 900 |
| Aromatic C-H | Stretch | 3000 - 3100 |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic techniques are essential for the purification of the synthesized compound and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed for this purpose.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying the components of a mixture. For a compound like 1-azido-4-(pentafluoro-λ⁶-sulfanyl)benzene, reversed-phase HPLC with a suitable C18 column and a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) would likely be an effective method for purity analysis. A UV detector would be used for detection, as the aromatic ring provides a strong chromophore.
Gas Chromatography (GC): Depending on the volatility and thermal stability of the compound, GC could also be used for purity assessment. The choice of the column and temperature program would be critical to achieve good separation without causing decomposition of the thermally sensitive azido group.
For preparative-scale purification, column chromatography using silica (B1680970) gel as the stationary phase and a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) would be the method of choice.
Exploration of Non Biomedical Applications of 1 Azido 4 Pentafluoro Lambda6 Sulfanyl Benzene and Its Derivatives
A Versatile Building Block in Organic Synthesis
The presence of both an azide (B81097) and a pentafluorosulfanyl group on a benzene (B151609) ring makes 1-azido-4-(pentafluoro-λ6-sulfanyl)benzene a valuable and versatile component in the synthetic chemist's toolbox. These two functional groups offer orthogonal reactivity, allowing for stepwise and controlled molecular construction.
Precursor to Complex Fluorinated Molecules
The pentafluorosulfanyl (SF5) group is often referred to as a "super-trifluoromethyl group" due to its exceptional thermal and chemical stability, high electronegativity, and significant lipophilicity. mdpi.com These properties make it a desirable feature in advanced materials and specialty chemicals. 1-Azido-4-(pentafluoro-λ6-sulfanyl)benzene serves as a key starting material for incorporating the SF5-phenyl moiety into more complex molecular architectures.
One notable synthetic strategy for creating complex molecules involves the Negishi cross-coupling reaction. For instance, while not directly starting with the azide, a related compound, 1-bromo-4-(pentafluorosulfanyl)benzene, has been successfully coupled with organozinc reagents to synthesize novel SF5-containing aromatic amino acids. nih.gov This demonstrates a viable pathway where the azide group in 1-azido-4-(pentafluoro-λ6-sulfanyl)benzene could be reduced to an amine and then diazotized and substituted to a halide, which can then undergo such coupling reactions. This multi-step approach allows for the strategic introduction of the SF5-phenyl fragment into a wide array of organic structures.
The reactivity of the azide group itself also allows for various transformations, including reduction to amines, cycloadditions, and Staudinger reactions, further expanding the range of accessible complex fluorinated molecules. sigmaaldrich.com
Click Chemistry Reagent for Material Functionalization
The azide functionality of 1-azido-4-(pentafluoro-λ6-sulfanyl)benzene makes it an ideal reagent for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). wikipedia.orgorganic-chemistry.org This reaction is renowned for its high efficiency, selectivity, and mild reaction conditions, making it a powerful tool for covalently linking molecules. organic-chemistry.org
In the context of material functionalization, 1-azido-4-(pentafluoro-λ6-sulfanyl)benzene can be "clicked" onto polymers or surfaces that have been pre-functionalized with alkyne groups. This process allows for the precise introduction of the highly fluorinated and bulky SF5 group, which can dramatically alter the surface properties of the material, such as hydrophobicity, chemical resistance, and thermal stability. mdpi.com The resulting 1,2,3-triazole ring formed during the click reaction is a stable and robust linker. sigmaaldrich.com
| Reagent | Reaction Type | Application | Key Feature of SF5 Group |
| 1-Azido-4-(pentafluoro-λ6-sulfanyl)benzene | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Material Functionalization | High Lipophilicity, Thermal Stability |
| Alkyne-modified Polymer/Surface | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Substrate for Functionalization | N/A |
Potential in Materials Science
The unique properties imparted by the pentafluorosulfanyl group are of significant interest in the field of materials science. The incorporation of 1-azido-4-(pentafluoro-λ6-sulfanyl)benzene into materials can lead to the development of high-performance polymers and specialized surface coatings.
Development of Fluorinated Polymers and Copolymers
Fluoropolymers are known for their exceptional properties, including high thermal stability, chemical inertness, and low surface energy. taylorfrancis.com The introduction of the SF5 group can further enhance these characteristics. While SF5-containing monomers like those derived from 1-azido-4-(pentafluoro-λ6-sulfanyl)benzene may not readily homopolymerize, they can be effectively copolymerized with other monomers to create novel fluorinated polymers.
For example, research has shown that SF5-containing fluoroolefins can undergo radical copolymerization with vinylidene fluoride (B91410) (VDF) to produce original copolymers bearing SF5 side groups. acs.org The degree of fluorine substitution on the SF5-containing monomer was found to influence its reactivity and incorporation into the resulting copolymer. acs.org
Similarly, new perfluorinated acrylate (B77674) monomers featuring long-chain perfluoroalkyl side chains terminated with an SF5 group have been synthesized and polymerized. researchgate.net The resulting polymers exhibit surfaces that are highly enriched with the terminal SF5 group, leading to highly apolar and non-wetting properties. researchgate.net This demonstrates the potential for developing polymers with precisely controlled surface characteristics by incorporating SF5-containing building blocks.
Table of SF5-Containing Polymer Properties:
| Monomer System | Polymerization Method | Key Property of Resulting Polymer |
|---|---|---|
| SF5-fluoroolefin and Vinylidene Fluoride (VDF) | Radical Copolymerization | Copolymers with SF5 side groups |
Surface Modification and Coatings
The azide group in 1-azido-4-(pentafluoro-λ6-sulfanyl)benzene provides a powerful handle for the covalent attachment of the SF5-phenyl moiety to a wide variety of material surfaces. This is often achieved through the chemistry of perfluorophenyl azides (PFPAs), which can be activated by light (photolysis) or heat to form highly reactive nitrenes. nih.govnih.gov These nitrenes can then insert into C-H, N-H, and other bonds on a material's surface, forming a stable covalent linkage. nih.gov
This method is particularly versatile as it can be applied to surfaces that may lack other reactive functional groups. nih.gov The result is a robust surface modification that imparts the desirable properties of the SF5 group, such as extreme hydrophobicity and chemical resistance. This technique can be used to create specialized coatings on a range of substrates, including polymers, oxides, and carbon materials. nih.gov
The process can be summarized in two main approaches:
Direct Attachment: The material surface is first functionalized with a PFPA derivative like 1-azido-4-(pentafluoro-λ6-sulfanyl)benzene, and then a second molecule or material is coupled to the surface via the azide group (e.g., through click chemistry).
Pre-functionalization: The PFPA derivative is first attached to the molecule or material of interest, which is then coupled to the substrate surface by activating the azido (B1232118) group. nih.gov
Catalysis and Reagent Design
The strong electron-withdrawing nature of the pentafluorosulfanyl group can significantly influence the electronic properties of the aromatic ring to which it is attached. This electronic modulation can be harnessed in the design of novel ligands for transition metal catalysis. While direct applications of 1-azido-4-(pentafluoro-λ6-sulfanyl)benzene in this area are still emerging, the potential is significant.
The introduction of an SF5-phenyl group into a ligand scaffold can alter the electron density at the metal center of a complex, thereby tuning its catalytic activity and selectivity. nih.govresearchgate.netrsc.org For example, ligands can be designed to act as strong σ-donors, which can influence bond activation and nucleophilic addition reactions in catalytic cycles. nih.gov The development of transition metal complexes with main group elements as supporting ligands has shown that these can furnish unusual electronic and steric environments, leading to remarkable catalytic activity. nih.govresearchgate.netrsc.org The SF5 group, with its unique electronic and steric profile, fits well within this paradigm for designing next-generation catalysts.
Furthermore, the azide group can be transformed into other coordinating groups, such as amines or triazoles (via click chemistry), which can then be incorporated into ligand structures. This synthetic flexibility allows for the creation of a diverse range of SF5-containing ligands for screening in various catalytic applications.
Future Research Directions and Outlook
Development of Novel and Sustainable Synthetic Routes
The broader application of 1-azido-4-(pentafluoro-λ6-sulfanyl)benzene is currently limited by the challenging synthesis of SF5-containing aromatic compounds. thieme.dechemrxiv.org Future research will likely focus on developing more efficient, scalable, and sustainable methods for its preparation.
Current synthetic strategies often rely on harsh reagents and multi-step procedures. chemrxiv.org A key area of future development will be the exploration of late-stage functionalization techniques to introduce the SF5 and azide (B81097) groups onto a benzene (B151609) ring. This could involve direct fluorination methods or the use of novel SF5-transfer reagents that are more stable and easier to handle. researchgate.net
Furthermore, the principles of green chemistry are expected to play a significant role in the evolution of synthetic routes. This includes the use of less hazardous solvents, minimizing waste, and developing catalytic methods to improve atom economy. datainsightsmarket.com The development of one-pot syntheses from readily available starting materials would represent a significant advancement, making this compound more accessible for a wider range of research applications. organic-chemistry.org
| Parameter | Current Methods (Illustrative) | Future Goals |
| Starting Materials | Multi-step from aniline (B41778) or nitrobenzene (B124822) derivatives | Readily available aromatic precursors |
| Reagents | Harsh fluorinating agents, stoichiometric reagents | Catalytic systems, safer azide sources |
| Reaction Conditions | High temperatures, inert atmospheres | Milder conditions, ambient temperature and pressure |
| Sustainability | Significant solvent waste, multiple purification steps | Reduced waste, one-pot procedures, recyclable catalysts |
Investigation of Undiscovered Reactivity Pathways
The presence of both an azide and a pentafluorosulfanyl group on the same aromatic ring opens up a plethora of possibilities for novel chemical transformations. The azide group is known for its rich reactivity, including cycloadditions (e.g., "click chemistry"), Staudinger reactions, and rearrangements. nih.govnih.gov The strong electron-withdrawing nature of the SF5 group is expected to significantly influence the reactivity of the azide, potentially leading to new and unexpected reaction pathways. rsc.org
Future research will likely explore the participation of 1-azido-4-(pentafluoro-λ6-sulfanyl)benzene in various cycloaddition reactions to synthesize novel heterocyclic compounds. The electronic properties imparted by the SF5 group could modulate the regioselectivity and reaction rates of these transformations. Additionally, the photochemical and thermal decomposition of the azide to form a highly reactive nitrene intermediate in the presence of the SF5 group is an area that warrants thorough investigation for the synthesis of novel nitrogen-containing compounds.
| Reaction Type | Potential Outcome with 1-azido-4-(pentafluoro-λ6-sulfanyl)benzene |
| [3+2] Cycloaddition | Synthesis of novel triazoles with unique electronic properties. researchgate.net |
| Staudinger Reaction | Formation of phosphazenes for applications in polymer chemistry and catalysis. |
| Nitrene Insertion | C-H and X-H bond functionalization to create complex molecular architectures. |
| Photochemical Rearrangement | Access to novel heterocyclic ring systems. |
Expansion into Advanced Materials Platforms
The unique properties of the pentafluorosulfanyl group, such as its high thermal stability, chemical inertness, and strong electronegativity, make it an attractive component for advanced materials. rsc.orgresearchgate.net The incorporation of 1-azido-4-(pentafluoro-λ6-sulfanyl)benzene into polymers or other material backbones could lead to materials with enhanced properties.
For instance, the SF5 group can impart low surface energy, leading to materials with hydrophobic and oleophobic properties. rsc.org The azide group can be used as a versatile handle for post-polymerization modification via click chemistry, allowing for the creation of functionalized polymers with tailored properties for applications in coatings, membranes, and electronic devices. rsc.orgresearchgate.net Future research is expected to focus on the synthesis and characterization of polymers and materials derived from this compound, exploring their potential in areas such as optoelectronics and high-performance engineering plastics. rsc.org
Integration with Flow Chemistry and Automation
The synthesis and handling of organic azides can be hazardous due to their potential for explosive decomposition. innosyn.comresearchgate.net Flow chemistry offers a safer and more efficient way to handle such hazardous compounds by utilizing small reaction volumes and precise control over reaction parameters. innosyn.comacs.org The integration of the synthesis and subsequent reactions of 1-azido-4-(pentafluoro-λ6-sulfanyl)benzene into continuous flow systems is a promising avenue for future research. researchgate.net
Automation and high-throughput screening methodologies can be coupled with flow chemistry to rapidly explore the reactivity of this compound and optimize reaction conditions. synplechem.comsoci.org This approach would not only enhance safety but also accelerate the discovery of new reactions and applications. Automated synthesis platforms could enable the rapid generation of libraries of derivatives for biological screening or materials science applications. synplechem.com
Multidisciplinary Research Opportunities
The unique combination of functional groups in 1-azido-4-(pentafluoro-λ6-sulfanyl)benzene opens doors to a wide range of multidisciplinary research opportunities.
Medicinal Chemistry: The SF5 group is increasingly being recognized as a valuable substituent in drug design due to its ability to modulate pharmacokinetic and pharmacodynamic properties. researchgate.netacs.org The azide group can be used for bioconjugation via click chemistry, enabling the attachment of the SF5-containing moiety to biomolecules for applications in chemical biology and drug delivery. mst.edu
Agrochemicals: The development of new pesticides and herbicides often involves the introduction of fluorine-containing groups to enhance biological activity. The unique properties of the SF5 group could lead to the discovery of novel agrochemicals. thieme.de
Chemical Biology: As a photoaffinity labeling reagent, the azide group can be used to probe protein-ligand interactions. The SF5 group would serve as a unique tag for detection and analysis.
Future collaborations between synthetic chemists, materials scientists, biologists, and engineers will be crucial to fully realize the potential of this intriguing molecule.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-azido-4-(pentafluoro-lambda⁶-sulfanyl)benzene, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves diazotization and azide substitution on a benzene ring pre-functionalized with a pentafluoro-lambda⁶-sulfanyl group. For example, analogous azido-aryl compounds (e.g., 1-azido-4-(n-octadecyloxy)benzene) are synthesized via nucleophilic substitution under controlled temperatures (0°C) using acetonitrile as a solvent, with purification via column chromatography (petroleum ether/ethyl acetate) yielding ~70% purity . Adjusting stoichiometry of sodium azide and reaction time can mitigate side reactions like dimerization. Purity validation requires HPLC (>97%) and NMR (¹H/¹³C) to confirm absence of unreacted precursors .
Q. How can spectroscopic techniques (NMR, IR) distinguish the pentafluoro-lambda⁶-sulfanyl group from other sulfur-containing substituents?
- Methodological Answer : The unique electronic environment of the pentafluoro-lambda⁶-sulfanyl group (SF₅) induces distinct ¹⁹F NMR signals in the range of +60 to +80 ppm (tetramethylsilane reference), split into a quintet due to coupling with adjacent fluorine atoms. IR spectroscopy identifies S-F stretching vibrations at 740–780 cm⁻¹, differentiating it from sulfonyl (SO₂) or thioether (S-C) groups .
Q. What safety protocols are critical when handling azido and pentafluorosulfanyl groups due to their reactivity?
- Methodological Answer : Azides are shock-sensitive and require inert atmosphere handling (argon/glovebox) to prevent explosive decomposition. Pentafluorosulfanyl groups, while thermally stable, release toxic HF upon hydrolysis. Protocols from laboratory safety regulations (e.g., 100% compliance with pre-lab safety exams, fume hood use, and immediate neutralization of spills with calcium carbonate) are mandatory .
Advanced Research Questions
Q. How does the electron-withdrawing nature of the pentafluoro-lambda⁶-sulfanyl group influence click chemistry reactivity in azide-alkyne cycloadditions (CuAAC)?
- Methodological Answer : The SF₅ group’s strong electron-withdrawing effect accelerates CuAAC by polarizing the azide moiety, increasing reaction rates. Kinetic studies using UV-vis spectroscopy show a 2.5-fold rate enhancement compared to non-fluorinated analogs. However, steric hindrance from SF₅ may reduce yields in bulkier substrates, necessitating optimization of alkyne partners (e.g., linear vs. branched) .
Q. What computational methods (DFT, MD) predict the crystal packing and stability of 1-azido-4-(pentafluoro-lambda⁶-sulfanyl)benzene derivatives?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level models intermolecular interactions, revealing dominant C–H···F and π-stacking interactions. Molecular dynamics (MD) simulations at 298 K in explicit solvent (e.g., chloroform) predict solubility trends, validated experimentally via XRD crystallography (SHELXL refinement) .
Q. How do conflicting crystallographic data on azido-aryl compounds inform refinement strategies for SF₅-containing analogs?
- Methodological Answer : Discrepancies in bond lengths (e.g., S–F vs. S–N distances) may arise from disorder in the SF₅ group. SHELXL’s PART instruction resolves this by refining anisotropic displacement parameters for fluorine atoms. Twinning or high thermal motion requires data collection at 100 K and using the TWIN/BASF commands in SHELX .
Q. What role does the SF₅ group play in modulating biological activity, and how can SAR studies be designed to isolate its effects?
- Methodological Answer : Structure-Activity Relationship (SAR) studies involve synthesizing analogs with SF₅ replaced by CF₃, SO₂CF₃, or H. In vitro assays (e.g., enzyme inhibition) paired with Hammett σₚ constants quantify electronic contributions. For example, SF₅’s σₚ = +1.23 enhances metabolic stability compared to CF₃ (σₚ = +0.54), but may reduce cell permeability, requiring logP measurements via shake-flask methods .
Data Contradictions and Resolution
Q. Why do reported yields for SF₅-azide syntheses vary widely (50–85%), and how can reproducibility be improved?
- Resolution : Variations stem from moisture sensitivity of intermediates (e.g., SF₅-benzenediazonium salts) and competing hydrolysis. Reproducibility requires strict anhydrous conditions (molecular sieves), real-time monitoring via TLC (Rf = 0.3 in hexane/EtOAc 4:1), and immediate quenching of excess NaN₃ with NaNO₂ .
Methodological Tools and Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
